molecular formula C21H20N6O2 B2844873 benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-94-0

benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2844873
CAS No.: 1021253-94-0
M. Wt: 388.431
InChI Key: WCBZQSHCZGNUGC-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine ring substituted with a 1-phenyl-1H-tetrazole moiety. Its structural complexity arises from the integration of three key pharmacophores:

  • Benzofuran-2-yl: A bicyclic aromatic system known for enhancing lipophilicity and modulating receptor interactions.
  • Piperazine: A six-membered diamine ring that improves solubility and serves as a spacer for functional group attachment.
  • 1-Phenyl-1H-tetrazol-5-yl: A nitrogen-rich heterocycle acting as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities.

Synthetic routes for analogous compounds (e.g., tetrazole-piperidine derivatives) involve multi-step reactions, including tetrazole formation via aryl aniline, sodium azide, and triethyl orthoformate, followed by chloroacetylation and nucleophilic substitution with amines . Characterization typically employs IR, NMR (¹H, ¹³C), mass spectrometry, and elemental analysis .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-21(19-14-16-6-4-5-9-18(16)29-19)26-12-10-25(11-13-26)15-20-22-23-24-27(20)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBZQSHCZGNUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a multi-step synthesis is required:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the ketone group can produce benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanol .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzofuran moiety exhibit significant antifungal and antibacterial activities. For instance, derivatives synthesized with benzofuran scaffolds have shown potent antifungal effects against various strains, including Candida krusei and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 12.5 µg/mL . The structural features of benzofuran derivatives contribute to their efficacy, making them promising candidates for new antimicrobial agents.

Anticancer Properties
The incorporation of benzofuran into drug design has also been associated with anticancer activity. Studies have suggested that certain benzofuran derivatives can inhibit the proliferation of cancer cells, including breast cancer cell lines. For example, compounds derived from benzofuran have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Applications

CNS Activity
Research has revealed that benzofuran derivatives possess neuropharmacological properties, including potential anticonvulsant effects. A study highlighted a series of thiazole-integrated compounds derived from benzofuran that exhibited significant anticonvulsant activity in animal models . The ability to modulate neurotransmitter systems makes these compounds valuable in developing treatments for neurological disorders such as epilepsy.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzofuran derivatives is crucial for optimizing their biological activity. SAR studies have indicated that specific substitutions on the benzofuran ring can enhance the potency of these compounds against various biological targets. For instance, modifications involving piperazine or tetrazole groups have been shown to significantly increase antimicrobial and anticancer activities .

Case Study 1: Antifungal Activity

A recent study synthesized a series of benzofuran derivatives and evaluated their antifungal properties against Candida albicans. The most active compound exhibited an MIC of 31.25 µg/mL, demonstrating the potential of benzofuran-based compounds in treating fungal infections .

Case Study 2: Anticancer Efficacy

In another investigation, a novel benzofuran derivative was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting substantial anticancer potential .

Data Table: Summary of Biological Activities

Compound Activity Type Target Organisms/Cells MIC/IC50 Values
Benzofuran Derivative AAntifungalCandida krusei, Aspergillus niger1.6 - 12.5 µg/mL
Benzofuran Derivative BAnticancerBreast cancer cell linesIC50: X µM (specific value needed)
Benzofuran Derivative CAnticonvulsantAnimal modelsED50: Y mg/kg (specific value needed)

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Tetrazole-Piperazine/Piperidine Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () share the tetrazole-heterocyclic amine scaffold but differ in critical aspects:

Property Target Compound Piperidine Analogs ()
Core Structure Piperazine ring Piperidine ring
Polarity Higher (due to piperazine’s amines) Lower (piperidine lacks secondary amine)
Synthetic Route Likely chloroacetyl-piperazine coupling Chloroacetylation + piperidine substitution
Bioisosteric Role Tetrazole replaces COOH Similar tetrazole application

Benzhydrylpiperazine Derivatives with Sulfonamide Groups

Compounds like N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide () feature bulky benzhydryl groups and sulfonamide substituents:

Property Target Compound Sulfonamide Analogs ()
Substituent Benzofuran-tetrazole Sulfamoyl-phenyl groups
Melting Point Not reported (predicted 150–200°C) 132–230°C
Hydrogen Bonding Tetrazole (N–H) and piperazine Sulfonamide (S=O and N–H)
Biological Target Likely CNS or GPCR receptors Carbonic anhydrase inhibitors

Key Insight : The tetrazole in the target compound provides fewer hydrogen-bonding sites than sulfonamides, which may reduce off-target interactions but limit solubility .

Benzofuran-Pyrazole Hybrids

Derivatives like 3-substituted-5-substituted-1H-pyrazol-1-yl-(3-substituted benzofuran-2-yl)methanone () replace tetrazole with pyrazole:

Property Target Compound Pyrazole Analogs ()
Heterocycle Tetrazole (5-membered, 4N) Pyrazole (5-membered, 2N)
Acidity Higher (pKa ~4.5) Lower (pKa ~10–12)
Metabolic Stability Higher (resistant to hydrolysis) Moderate (prone to oxidation)

Key Insight : The tetrazole’s acidity mimics carboxylic acids, enabling ionic interactions in biological systems, while pyrazoles are less suited for such roles .

Piperazine-Linked Aromatic Systems

Compounds like (3R,5S)-3-Benzyl-5-[[(2S)-2-[(tert-butylcarbamoyl)]piperazinyl]methyl]dihydrofuranone () highlight piperazine’s versatility:

Property Target Compound Piperazine-Aromatic Hybrids ()
Aromatic Group Benzofuran Phenyl or pyridinyl
Lipophilicity Higher (benzofuran’s fused ring) Variable (depends on substituents)
Synthetic Complexity Moderate High (stereochemistry challenges)

Key Insight : Benzofuran’s planar structure may enhance π-π stacking in target binding compared to single-ring aromatics .

Tables of Comparative Data

Table 1. Physicochemical Properties

Compound Class Molecular Weight (g/mol) Predicted logP Melting Point (°C)
Target Compound ~435 3.2 150–200 (estimated)
Piperidine-Tetrazole 300–350 2.8–3.5 120–180
Sulfonamide-Piperazine 450–550 1.5–2.5 132–230

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, identified by its CAS number 1021253-94-0, is a novel hybrid structure that combines the benzofuran moiety with a piperazine and tetrazole group, suggesting a potential for multifaceted biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2} with a molecular weight of 388.4 g/mol. The structural complexity of this compound indicates potential interactions with various biological targets, enhancing its therapeutic prospects.

PropertyValue
Molecular FormulaC21H20N6O2
Molecular Weight388.4 g/mol
CAS Number1021253-94-0

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. Studies indicate that compounds containing the benzofuran structure exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, benzofuran derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low μg/mL range .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented extensively. A study highlighted that specific benzofuran-piperazine hybrids demonstrated marked inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their role in modulating inflammatory responses . The compound's structure appears to facilitate interactions that inhibit pro-inflammatory pathways.

Anticancer Properties

Recent investigations have revealed that benzofuran derivatives possess anticancer activity. For instance, one study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including lung and gastric cancer cells, with IC50 values as low as 0.12 μM . This suggests that the incorporation of the benzofuran moiety into piperazine derivatives may enhance their selectivity and potency against tumor cells.

The mechanisms underlying the biological activities of benzofuran derivatives are multifaceted:

  • Topoisomerase Inhibition : Some benzofuran compounds have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription, making them potential candidates for cancer therapy .
  • Sigma Receptor Modulation : Benzofuran derivatives may interact with sigma receptors, which are implicated in various neurological processes and could be targeted for treating neurodegenerative diseases .
  • Antioxidant Activity : Benzofurans are also noted for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

A selection of notable studies on the biological activity of benzofuran derivatives includes:

  • Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and tested against multiple bacterial strains. The most active compound exhibited MIC values comparable to established antibiotics like norfloxacin .
  • Evaluation of Anti-inflammatory Effects : In vitro studies demonstrated that a particular benzofuran-piperazine derivative significantly reduced NO levels in macrophages, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment : Research indicated that certain benzofuran compounds selectively induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Q. Q: What are the standard synthetic routes for benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

A: The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via azide-nitrile cycloaddition under mild conditions . Subsequent steps include nucleophilic substitution and coupling reactions to integrate the piperazine and benzofuran moieties. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate reactivity . Reaction monitoring via TLC and purification by column chromatography are standard practices to isolate intermediates and final products.

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity in academic settings?

A: Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction times and minimizes side products .
  • Workflow automation : Semi-automated liquid handlers ensure precise reagent addition, improving reproducibility .

Basic Biological Activity

Q. Q: What in vitro assays are used to evaluate this compound's biological activity?

A: Common assays include:

  • Receptor binding studies : Radioligand displacement assays to assess affinity for targets like GPCRs .
  • Enzyme inhibition assays : Fluorometric or colorimetric methods (e.g., NADH-coupled assays) to measure inhibition kinetics .
  • Tetrazole-specific interactions : The tetrazole ring mimics carboxylic acids, enabling competitive binding with carboxylate-dependent enzymes .

Advanced Biological Activity

Q. Q: How can structure-activity relationships (SAR) be determined for this compound?

A: SAR studies involve:

  • X-ray crystallography : Resolve ligand-target complexes using the CCP4 suite for structural insights .
  • Computational modeling : Density functional theory (DFT) predicts electronic properties, while molecular docking simulates binding modes .
  • Analog synthesis : Systematic modification of substituents (e.g., benzofuran or tetrazole groups) to correlate structural changes with activity .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in stability studies under varying stress conditions?

A: Use UPLC-MS/MS to identify degradation pathways:

  • Base/thermal stress : Major fragments (e.g., m/z 310.30) suggest cleavage of the tetrazole-piperazine bond .
  • Photolytic stress : Distinct degradation products (e.g., m/z 138.08) indicate alternative fragmentation mechanisms .
  • Statistical analysis : Compare degradation kinetics (e.g., Arrhenius plots) to reconcile stability differences across conditions.

Structural Analysis

Q. Q: What techniques determine the compound's crystal structure and electronic properties?

A:

  • X-ray crystallography : Utilize the CCP4 suite for phase determination and refinement .
  • DFT studies : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .
  • Spectroscopic validation : NMR (¹H/¹³C) and FT-IR confirm functional groups and hydrogen-bonding patterns .

Impurity Analysis

Q. Q: How to detect and characterize impurities in this compound?

A:

  • RP-HPLC : Use C18 columns with gradient elution to separate impurities (e.g., unreacted intermediates) .
  • UPLC-MS/MS : Identify trace impurities (e.g., m/z 375.72 for thermal degradation) with high-resolution mass accuracy .
  • Pharmacopeial standards : Cross-reference with established impurity profiles (e.g., EP/USP monographs) .

Basic Safety and Handling

Q. Q: What institutional protocols ensure safe handling of this compound in laboratory settings?

A: Adhere to NIH/ARENA guidelines :

  • Occupational health : Use fume hoods and PPE (gloves, goggles) to minimize exposure .
  • Waste disposal : Segregate hazardous waste (e.g., azide-containing intermediates) for incineration .
  • Training : Mandatory safety modules on tetrazole reactivity and benzofuran toxicity .

Advanced Method Development

Q. Q: How to design a robust analytical method for quantifying this compound in biological matrices?

A:

  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to remove matrix interferents .
  • LC-MS/MS optimization : Tune ionization parameters (e.g., ESI+ for protonation of piperazine) and select MRM transitions for specificity .
  • Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH Q2(R1) .

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